

Pyridyl Oxazoline Compounds: A Technical Guide to Their Physical, Chemical, and Biological Properties

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Compound of Interest					
Compound Name:	2-(Pyridin-2-yl)-4,5-dihydrooxazole				
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For Researchers, Scientists, and Drug Development Professionals

Pyridyl oxazoline compounds have emerged as a significant class of chiral ligands in the field of asymmetric catalysis and are gaining increasing attention in medicinal chemistry for their potential therapeutic applications. Their unique structural features, combining a pyridine ring with a chiral oxazoline moiety, allow for effective coordination with various metal centers, leading to high stereoselectivity in a wide range of chemical transformations. This technical guide provides an in-depth overview of the core physical and chemical properties of pyridyl oxazoline compounds, detailed experimental protocols for their synthesis and application, and an exploration of their biological activities.

Physical and Chemical Properties

The physicochemical properties of pyridyl oxazoline compounds are crucial for their application in both catalysis and drug discovery. These properties can be tuned by modifying the substituents on both the pyridine and oxazoline rings. A summary of key quantitative data for representative pyridyl oxazoline ligands is presented below.

Table 1: Physical Properties of Selected Pyridyl Oxazoline Ligands



Compound	Structure	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Optical Rotation ([α]D)
(S)-4-tert- Butyl-2-(2- pyridyl)oxazol ine		C12H16N2O	204.27[1][2]	70-75[3]	Not specified
2-(1,3- oxazolin-2- yl)pyridine (Py-ox)		C8H8N2O	148.16	54.6-60.0	Not applicable (achiral)
2,6-bis(1,3- oxazolin-2- yl)pyridine (Py-box)	z=z	C11H11N3O2	217.23	159.4- 163.0[4][5]	Not applicable (achiral)
2,6- bis[(4S)-4,5- dihydro-4-(2- phenylethyl)- 2-oxazolyl]- pyridine		C27H29N3O2	427.54	Not specified	+0.76 (c = 1.0, CHCl3)[6]

Table 2: Spectroscopic Data of Selected Pyridyl Oxazoline Ligands



Compound	1H NMR (δ, ppm)	13C NMR (δ, ppm)	IR (cm ⁻¹)	Mass Spec. (m/z)
2-(1,3-oxazolin- 2-yl)pyridine (Py- ox)	(400 MHz, DMSO-d6) δ 8.65 (d, 1H), 7.99 (d, 1H), 7.93 (td, 1H), 7.54 (m, 1H), 4.45 (t, 2H), 4.00 (t, 2H)[5]	(400 MHz, DMSO-d6) δ 162.98, 149.53, 146.52, 137.09, 125.90, 123.80, 67.66, 54.61[5]	Aromatic C=C and C=N (oxazoline): 1461-1650, Aromatic C-H: ~3100[7]	M ⁺ 148[5]
2,6-bis(1,3- oxazolin-2- yl)pyridine (Py- box)	(400 MHz, DMSO-d6) δ 8.11 (t, 2H), 8.02 (q, 1H), 4.45 (t, 4H), 4.01 (t, 4H) [5]	(400 MHz, DMSO-d6) δ 163.10, 147.01, 138.46, 126.00, 68.28, 55.13[5]	Not specified	M ⁺ 217[5]

Experimental Protocols

Detailed methodologies are essential for the synthesis and application of pyridyl oxazoline compounds. The following sections provide representative experimental protocols.

Synthesis of Chiral Pyridine Bis(oxazoline) Ligands

A common route for the synthesis of chiral pyridyl bis(oxazoline) ligands involves the condensation of a pyridine dicarbonitrile or diacyl chloride with a chiral amino alcohol.

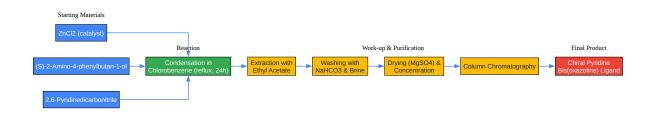
Example: Synthesis of 2,6-bis[(4S)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]-pyridine[6]

- Preparation of the Chiral Amino Alcohol: (S)-2-Amino-4-phenylbutan-1-ol is prepared by the reduction of d-homophenylalanine ethyl ester hydrochloride using lithium aluminum hydride in anhydrous THF. The reaction mixture is stirred at room temperature until the bubbling ceases.
- Condensation Reaction: 2,6-Pyridinedicarbonitrile is reacted with the prepared (S)-2-amino-4-phenylbutan-1-ol in the presence of a catalytic amount of anhydrous zinc chloride in a



suitable solvent like chlorobenzene.

 Work-up and Purification: The reaction mixture is heated at reflux for 24 hours. After cooling, the solution is diluted with ethyl acetate and washed with saturated aqueous NaHCO₃ and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.



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General synthesis workflow for chiral pyridine bis(oxazoline) ligands.

Asymmetric Catalysis Using Pyridyl Oxazoline Ligands

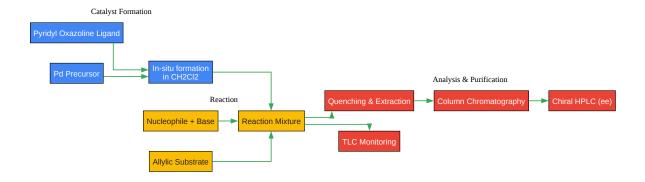
Pyridyl oxazoline ligands are widely employed in various asymmetric catalytic reactions, such as Diels-Alder reactions, allylic alkylations, and hydrosilylations.

Example: Palladium-Catalyzed Asymmetric Allylic Alkylation[8]

Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, dissolve the palladium precursor, such as [Pd(η³-C₃H₅)Cl]₂, and the chiral pyridyl oxazoline ligand in a dry, degassed solvent like CH₂Cl₂. Stir the mixture at room temperature for 30 minutes to allow for the in-situ formation of the active catalyst.



- Reaction Setup: To the catalyst solution, add the allylic substrate (e.g., rac-1,3-diphenyl-2-propen-1-yl acetate).
- Nucleophile Addition: In a separate flask, prepare the nucleophile solution (e.g., dimethyl malonate) and a base (e.g., N,O-Bis(trimethylsilyl)acetamide (BSA) and KOAc) in the same solvent. Add this solution to the catalyst-substrate mixture via syringe.
- Reaction Monitoring and Work-up: Stir the reaction mixture at the appropriate temperature and monitor its progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
- Product Isolation and Analysis: Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography. The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.



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Workflow for asymmetric allylic alkylation using a pyridyl oxazoline ligand.

Biological Activities and Signaling Pathways

Recent studies have highlighted the potential of pyridyl oxazoline derivatives as therapeutic agents, exhibiting a range of biological activities.

Antimicrobial Activity

Several pyridyl oxazoline and related oxazolidinone derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. [6][9] For instance, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives showed strong antibacterial activity comparable to the antibiotic linezolid against strains like Staphylococcus aureus and Streptococcus pneumoniae. [6] Some of these compounds also exhibited promising antibiofilm activity and a lower propensity for inducing drug resistance compared to existing antibiotics. [6] The proposed mechanism of action for some of these compounds involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.

Anticancer Activity

Metal complexes of pyridyl oxazoline ligands have been investigated for their anticancer properties.[7][10] For example, novel pyridinyl Zn(II) and Ni(II) metal complexes have shown inhibitory effects against various cancer cell lines, including liver, colon, and breast cancer.[10] The anticancer activity is believed to be related to the ability of these complexes to interact with DNA, potentially inducing apoptosis in cancer cells.[11] Further research is needed to elucidate the precise signaling pathways involved, but initial findings suggest that these compounds may trigger apoptosis through the regulation of the cell cycle, depolarization of the mitochondrial membrane, and an increase in intracellular reactive oxygen species (ROS).

While the direct modulation of specific signaling pathways by pyridyl oxazoline compounds is an area of ongoing research, their ability to induce apoptosis in cancer cells suggests potential interactions with pathways such as the intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways. Further investigation into their effects on key signaling molecules like caspases, Bcl-2 family proteins, and cell cycle regulators will be crucial for understanding their full therapeutic potential.

Conclusion



Pyridyl oxazoline compounds represent a versatile class of molecules with significant applications in asymmetric catalysis and emerging potential in drug development. Their tunable physical and chemical properties, coupled with their demonstrated biological activities, make them attractive scaffolds for the design of novel catalysts and therapeutic agents. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in these fields. Future research will likely focus on expanding the library of these compounds, further elucidating their mechanisms of action in biological systems, and optimizing their efficacy for specific therapeutic applications.

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